Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate

Catalog No.
S15737026
CAS No.
M.F
C34H57N3O6
M. Wt
603.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(ter...

Product Name

Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid

Molecular Formula

C34H57N3O6

Molecular Weight

603.8 g/mol

InChI

InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2

InChI Key

SWRBMPPYXXBIEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate is a complex organic compound that belongs to the class of amino acids and their derivatives. It features a dicyclohexylamine moiety, which contributes to its unique chemical properties. The compound's molecular formula is C31H51N3O6C_{31}H_{51}N_{3}O_{6} and it has a molecular weight of approximately 563.76 g/mol. This compound is characterized by multiple functional groups, including benzyloxycarbonyl and tert-butoxycarbonyl groups, which enhance its stability and solubility in various solvents.

Typical of amines and carboxylic acid derivatives. Key reactions include:

  • Acylation: The amine groups can react with acyl chlorides or anhydrides, leading to the formation of amides.
  • Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, releasing the respective acids and alcohols.
  • Nucleophilic Substitution: The benzyloxy group can participate in nucleophilic substitution reactions under appropriate conditions.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry and materials science.

Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate exhibits notable biological activities. Its structure suggests potential interactions with biological targets, particularly in areas related to:

  • Antihypertensive Effects: Due to its amino acid composition, it may influence blood pressure regulation.
  • Anticancer Properties: Preliminary studies indicate that similar compounds can exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects: Compounds with similar structures have been studied for their potential neuroprotective roles in neurodegenerative diseases.

The synthesis of Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate typically involves several steps:

  • Protection of Amino Groups: The amino groups of L-lysine are protected using tert-butoxycarbonyl and benzyloxycarbonyl groups.
  • Formation of Dicyclohexylamine Salt: Dicyclohexylamine is reacted with the protected L-lysine derivatives to form the corresponding salt.
  • Purification: The product is purified through recrystallization or chromatography methods to obtain the final compound in high purity.

These synthetic pathways are crucial for producing the compound in sufficient quantities for research and application.

Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of peptide-based drugs.
  • Research Tool: Used in biochemical studies to investigate enzyme interactions and protein synthesis.
  • Material Science: Potential applications in developing polymers or materials with specific chemical properties due to its unique structure.

Interaction studies focus on understanding how Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Receptor Interaction: Studies may reveal its affinity for various receptors, contributing to understanding its pharmacological effects.

Such studies are essential for elucidating the biological relevance of this compound.

Similar Compounds

Several compounds share structural similarities with Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate, including:

  • Dicyclohexylamine (S)-6-(((benzyloxy)carbonyl)amino) - Exhibits similar amine functionalities.
  • Dicyclohexylamine (R)-6-(((benzyloxy)carbonyl)amino) - Enantiomer with potential different biological activities.
  • N-alpha-tert-butoxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine - A related lysine derivative used in peptide synthesis.

Comparison with Other Compounds

Compound NameMolecular FormulaUnique Features
Dicyclohexylamine (S)-6-(((benzyloxy)carbonyl)amino)C31H51N3OSimilar amine structure; potential for different stereochemistry effects
Dicyclohexylamine (R)-6-(((benzyloxy)carbonyl)amino)C31H51N3OEnantiomer; may exhibit different pharmacodynamics
N-alpha-tert-butoxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysineC19H28N2O6Focused on peptide synthesis; lacks dicyclohexane moiety

Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate stands out due to its unique combination of structural elements that confer specific chemical reactivity and biological activity, making it a valuable compound in both pharmaceutical research and application.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

603.42473655 g/mol

Monoisotopic Mass

603.42473655 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-15-2024

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